molecular formula C38H46N5NaO7S2 B610843 Sovriad CAS No. 1241946-89-3

Sovriad

カタログ番号 B610843
CAS番号: 1241946-89-3
分子量: 771.9238
InChIキー: LLXQGDWGCCKOQP-MVZLLIIPSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sovriad, also known as simeprevir sodium, is a new direct-acting antiviral agent (DAA) and a second-generation protease inhibitor . It is developed by Janssen and Medivir for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C virus (HCV) infection . It is administered as once-daily capsules for 12 weeks in combination with pegylated interferon and ribavirin for 24 or 48 weeks .


Molecular Structure Analysis

Sovriad’s molecular formula is C38H46N5NaO7S2 . It is a second-generation small-molecule NS3/4A serine protease inhibitor . Its antiviral activity is achieved by its non-covalent binding to HCV protease, with a fast association and slow dissociation rate .

科学的研究の応用

  • Simeprevir as a Direct-Acting Antiviral Drug : Simeprevir (Sovriad) is a second-generation small-molecule NS3/4A serine protease inhibitor developed for the oral treatment of adults with genotype 1 and/or genotype 4 chronic hepatitis C. Its antiviral activity comes from non-covalent binding to HCV protease. The capsule formulation is approved in various countries for use in combination with pegylated interferon and ribavirin for treating genotype 1 chronic hepatitis C (Vaidya & Perry, 2013).

  • Concerns about Hyperbilirubinemia : There have been reports of remarkable increases in blood bilirubin levels leading to death in some patients using Sovriad (simeprevir 100mg capsules), particularly in Japan. This has led to updates in the packaging and warnings for Sovriad (Author Unknown, 2014).

  • Efficacy and Tolerance in Patients with Chronic HCV : Simeprevir (Sovriad) has been found efficacious and generally well-tolerated in patients with chronic HCV genotypes 1 and 4 infection. In various clinical trials, it showed high rates of sustained virological response, particularly in treatment-naïve patients and prior relapsers, and was also effective in patients with HCV genotype 1/HIV-1 co-infection (Sanford, 2015).

Safety And Hazards

In clinical trials, there were no significant additional adverse events observed when Sovriad was added to traditional treatment with pegylated interferon and ribavirin compared to treatment with pegylated interferon and ribavirin alone . The most common side effects observed were decreased white blood cell count, fever, anemia, malaise, headache, and rash .

特性

IUPAC Name

sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47N5O7S2.Na/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25;/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H2,41,42,44,46);/q;+1/p-1/b10-8-;/t23?,24-,27-,28-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXQGDWGCCKOQP-OBABASCOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@@H]4[C@@H](C3)C(=O)N(CCCC/C=C\C5C[C@]5(NC4=O)C(=O)[N-]S(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N5NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sovriad

CAS RN

1241946-89-3
Record name Simeprevir sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241946893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
10
Citations
K Nagino, K Tsutsumi, M Ishido… - Nihon Yakurigaku zasshi …, 2015 - europepmc.org
[Pharmacological properties of simeprevir (SOVRIAD® capsules 100 mg), a new drug for the treatment of hepatitis C, and results of its clinical studies]. - Abstract - Europe PMC … [Pharmacological …
Number of citations: 1 europepmc.org
A Yaguchi-Saito, K Yamamoto, T Sengoku… - Drug Discoveries & …, 2021 - jstage.jst.go.jp
… The material for SOVRIAD® Capsules was excluded from CCI base assessment because it did not mention severe adverse events and only provided information on how to take the …
Number of citations: 2 www.jstage.jst.go.jp
A Vaidya, CM Perry - Drugs, 2013 - Springer
Simeprevir (Sovriad TM ) is a new direct-acting antiviral drug and a second-generation small-molecule NS3/4A serine protease inhibitor developed by Janssen and Medivir for the oral …
Number of citations: 45 link.springer.com
M Sanford - Drugs, 2015 - Springer
Simeprevir (Olysio™; Galexos™; Sovriad ® ) is an orally-administered NS3/4A protease inhibitor for use in combined drug regimens against chronic hepatitis C virus (HCV) infection. …
Number of citations: 26 link.springer.com
P Solbach, H Wedemeyer - Visceral Medicine, 2015 - karger.com
Background: Within the development and approval of several new direct-acting antivirals (DAA) against hepatitis C virus (HCV), a new era of hepatitis C therapy has begun. Even more …
Number of citations: 35 karger.com
DA Goodkin, B Bieber, M Jadoul, P Martin… - Clinical journal of the …, 2017 - ncbi.nlm.nih.gov
Results A total of 7.5% of patients were HCV+ at enrollment. Serum concentrations of alanine aminotransferase and aspartate aminotransferase were not markedly elevated in HCV+ …
Number of citations: 150 www.ncbi.nlm.nih.gov
J Mahlich, I Kamae, B Rossi - International Journal of Technology …, 2017 - cambridge.org
… simeprevir (SOVRIAD®) has been evaluated with relatively low risk of severe rash … hepatitis C treatment is objectively improved with SOVRIAD® and application of usefulness premium (…
Number of citations: 9 www.cambridge.org
T Furihata, S Matsumoto, Z Fu, A Tsubota… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… , while ritonavir (100 mg BID) increases SMV (200 mg QD) exposure in preliminary DDI tests although these are believed to be caused by alteration of SMV metabolism rate (Sovriad …
Number of citations: 62 journals.asm.org
I Meewan, X Zhang, S Roy, C Ballatore… - Acs Omega, 2019 - ACS Publications
… A second generation of orally available NS3/4 HCV protease inhibitor simeprevir (Olysio, Sovriad) and nucleoside analogue NS5B polymerase inhibitor sofosbuvir (Sovaldi) received …
Number of citations: 20 pubs.acs.org
K Ura, N Furusyo, E Ogawa, T Hayashi… - Alimentary …, 2016 - Wiley Online Library
Background The Wisteria floribunda agglutinin‐positive human Mac‐2‐binding protein ( WFA + ‐M2 BP ) is a new liver fibrosis glycobiomarker with unique fibrosis‐related glyco‐…
Number of citations: 54 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。